Tert-butyl 5-(1-aminoethyl)-2-azabicyclohexane-2-carboxylate (CAS: 1334146-53-0) is an advanced, conformationally restricted bicyclic building block engineered as a high-Fsp3 (fraction of sp3 carbons) bioisostere for pyrrolidines, piperidines, and substituted benzenes. Featuring a rigid 2-azabicyclohexane core and a selectively addressable 1-aminoethyl side chain, this compound is procured primarily to tune the physicochemical properties of drug candidates—specifically to lower lipophilicity and enhance aqueous solubility while maintaining critical steric bulk [1]. The pre-installed tert-butyloxycarbonyl (Boc) protecting group on the secondary amine ensures immediate processability in parallel synthesis, making it a highly efficient precursor for late-stage functionalization and library generation without the need for intermediate protection steps [1].
Substituting this specialized bridged scaffold with generic monocyclic pyrrolidines or flat benzylamines fundamentally compromises the pharmacokinetic profile of the resulting derivatives. Flexible pyrrolidines and flat aromatic rings typically exhibit higher lipophilicity (logP) and are more susceptible to rapid oxidative metabolism, leading to higher clearance rates in vivo [1]. Furthermore, attempting to procure and utilize the unprotected 5-(1-aminoethyl)-2-azabicyclohexane diamine introduces severe processability bottlenecks. Without the N-Boc protection at the secondary amine, downstream functionalization of the 1-aminoethyl group suffers from poor regioselectivity, resulting in cross-coupling, polymerization, and a significant reduction in overall yield due to the mandatory addition of protection-deprotection cycles [2].
Comparative physicochemical profiling demonstrates that incorporating the 2-azabicyclohexane core systematically lowers lipophilicity compared to monocyclic pyrrolidine counterparts. Studies on related 2,4-methanopyrrolidines show that the bridged bicyclic architecture not only reduces logP but simultaneously enhances aqueous solubility, directly mitigating the high attrition rates associated with overly lipophilic flat drug candidates [1].
| Evidence Dimension | Lipophilicity (logP) and aqueous solubility |
| Target Compound Data | 2-Azabicyclohexane core derivatives |
| Comparator Or Baseline | Monocyclic pyrrolidine analogs |
| Quantified Difference | Measurable reduction in logP and increased aqueous solubility for the bridged system |
| Conditions | Standard physicochemical profiling (e.g., shake-flask method or computational LLAMA software) |
Procuring this bridged scaffold allows chemists to rescue overly lipophilic lead series without sacrificing the necessary steric bulk of a saturated heterocycle.
The transition from flat sp2-hybridized rings to the sp3-rich 2-azabicyclohexane scaffold significantly improves metabolic stability. In match-pair analyses during the optimization of N-heteroaryl kinase inhibitors, replacing a flat aromatic or heteroaromatic ring with the azabicyclohexane system resulted in measurable improvements in metabolic clearance rates in liver microsome assays, as the rigid 3D structure more effectively resists oxidative metabolism [1].
| Evidence Dimension | Metabolic clearance rate |
| Target Compound Data | 2-Azabicyclohexane scaffolds |
| Comparator Or Baseline | Phenyl or flat N-heteroaryl isosteres |
| Quantified Difference | Improved metabolic stability and reduced microsomal clearance |
| Conditions | Mouse/human liver microsome stability assays |
Selecting this specific 3D bioisostere directly translates to longer half-lives and superior pharmacokinetic profiles in downstream drug candidates.
The tert-butyloxycarbonyl (Boc) protecting group on the secondary amine of the bicyclic core provides absolute orthogonal reactivity during derivatization. Compared to an unprotected diamine baseline, this pre-protected compound enables direct, high-yield amide bond formation or reductive amination exclusively at the primary 1-aminoethyl site. This pre-installation eliminates multi-step protection protocols that typically reduce overall synthetic yields and introduce severe purification bottlenecks during parallel synthesis [1].
| Evidence Dimension | Coupling regioselectivity and synthetic yield |
| Target Compound Data | Boc-protected 5-(1-aminoethyl)-2-azabicyclohexane |
| Comparator Or Baseline | Unprotected 5-(1-aminoethyl)-2-azabicyclohexane |
| Quantified Difference | Single-step selective functionalization vs. multi-step protection/deprotection with associated yield losses |
| Conditions | Standard library synthesis (e.g., HATU/DIPEA amide coupling) |
Procuring the pre-protected building block streamlines automated library synthesis, significantly reducing labor and material costs while ensuring high-purity intermediates.
Directly leveraging the reduced logP and improved metabolic stability demonstrated in liver microsome assays, this compound is ideal for replacing problematic pyrrolidine or phenyl rings in late-stage lead optimization. Its rigid 3D structure allows for precise mapping of exit vectors, making it highly suitable for developing kinase inhibitors or central nervous system (CNS) agents where physicochemical property tuning is critical [1].
Thanks to the orthogonal reactivity provided by the N-Boc protection, this compound is a prime candidate for inclusion in automated high-throughput screening (HTS) library generation. It can be directly subjected to diverse amide coupling or reductive amination conditions at the 1-aminoethyl site without risking cross-reactivity at the secondary amine, ensuring high-throughput reproducibility [2].
The 2-azabicyclohexane core acts as a highly constrained proline analog. This building block can be incorporated into peptidomimetic sequences to lock the amide bond conformation and increase resistance to proteolytic degradation, outperforming standard flexible amino acids in structural biology applications [3].